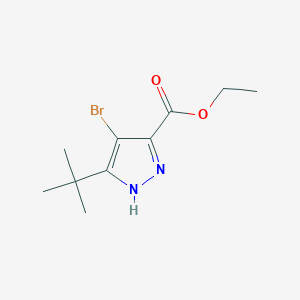

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

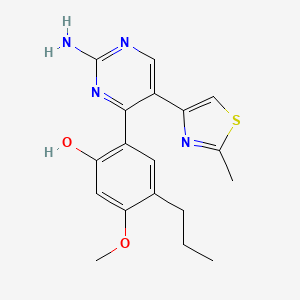

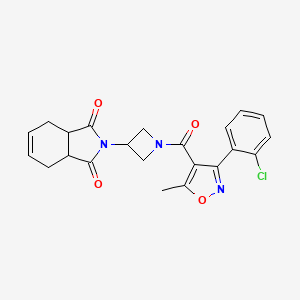

“Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is a chemical compound. It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts, can be used to access pyrazoline. The corresponding 1,3,5-trisubstituted pyrazole can be obtained after oxidation in situ of this pyrazoline .

Molecular Structure Analysis

The molecular structure of “this compound” comprises of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate plays a significant role in the synthesis of novel heterocyclic compounds. A study by Ghaedi et al. (2015) demonstrated an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yielded new N-fused heterocycles with good to excellent yields, showcasing its potential in heterocyclic chemistry (Ghaedi et al., 2015).

Corrosion Inhibition

This compound derivatives have been investigated as corrosion inhibitors. Dohare et al. (2017) explored its derivatives as novel corrosion inhibitors for mild steel, a crucial aspect in industrial processes. These derivatives showed significant inhibition efficiency, underscoring their industrial application potential in preventing corrosion-related damages (Dohare et al., 2017).

Synthesis of Alkylating Nucleosides

The compound has been used in the synthesis of alkylating nucleosides, which are vital in medicinal chemistry. García-López et al. (1979) utilized this compound derivatives for glycosylation to afford bromomethylpyrazole nucleosides. These nucleosides exhibited significant cytostatic activity against HeLa cell cultures, highlighting their potential in cancer research (García-López et al., 1979).

Applications in Organic Synthesis

The versatility of this compound in organic synthesis is evident in its use as a building block for cyclisation onto azoles, as demonstrated by Allin et al. (2005). This synthesis technique is instrumental in creating tri- and tetra-cyclic heterocycles, which are important in various chemical and pharmaceutical applications (Allin et al., 2005).

Wirkmechanismus

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6(11)8(13-12-7)10(2,3)4/h5H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWJONUIFJTELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2836335.png)

![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)

![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)

![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)